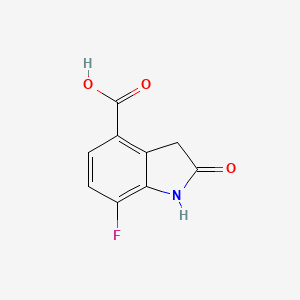7-Fluoro-2-oxoindoline-4-carboxylic acid
CAS No.:
Cat. No.: VC17877754
Molecular Formula: C9H6FNO3
Molecular Weight: 195.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6FNO3 |
|---|---|
| Molecular Weight | 195.15 g/mol |
| IUPAC Name | 7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H6FNO3/c10-6-2-1-4(9(13)14)5-3-7(12)11-8(5)6/h1-2H,3H2,(H,11,12)(H,13,14) |
| Standard InChI Key | HJXRMUHZZMPVHF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC(=C2NC1=O)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 7-fluoro-2-oxoindoline-4-carboxylic acid features a bicyclic framework comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Key functional groups include:
-
A fluorine atom at position 7, enhancing electrophilic substitution reactivity.
-
A ketone group at position 2, contributing to hydrogen-bonding interactions.
-
A carboxylic acid at position 4, enabling salt formation and esterification .
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.17 g/mol | |
| CAS Number | 1260776-33-7 | |
| SMILES Notation | COC(=O)C1=C(C2=C(CC(=O)N2)C=C1)F | |
| InChI Key | NBVHYHLSWKPFBS-UHFFFAOYSA-N |
The compound’s solubility is moderate in polar aprotic solvents like dimethylformamide (DMF) but limited in water due to its hydrophobic indoline core. Its melting point and logP values remain undocumented in open literature, though analogues suggest a melting point range of 180–220°C and a logP of ~1.5.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 2-oxoindoline-4-carboxylic acid, which undergoes electrophilic fluorination at position 7. A common route involves:
-
Halogenation: Treatment with Selectfluor® or -fluorobenzenesulfonimide (NFSI) in acetic acid at 60–80°C.
-
Esterification: Conversion of the carboxylic acid to a methyl ester using thionyl chloride and methanol .
-
Purification: Recrystallization from ethanol or chromatography on silica gel.
Key Reaction:
Yield optimization studies report 65–75% efficiency for fluorination steps, with purity exceeding 97% after purification .
Industrial Manufacturing
While detailed protocols are proprietary, scale-up strategies likely employ continuous flow reactors to enhance mixing and temperature control during fluorination. Patent CN102924374B highlights the use of isatin derivatives as precursors for analogous quinoline-4-carboxylic acids, suggesting potential adaptations for indoline systems .
Biological Activity and Mechanism of Action
7-Fluoro-2-oxoindoline-4-carboxylic acid serves as a critical intermediate in synthesizing BIBF 1120 (nintedanib), a triple angiokinase inhibitor targeting:
-
Vascular endothelial growth factor receptor (VEGFR)
-
Platelet-derived growth factor receptor (PDGFR)
-
Fibroblast growth factor receptor (FGFR).
Mechanistic Insights:
-
The oxindole core binds to ATP pockets of kinase domains via hydrogen bonds (Glu94, Val96) .
-
The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
-
Disruption of angiogenesis pathways inhibits tumor growth and metastasis in preclinical models .
Table 2: Biological Activity of Derivatives
| Compound | IC_{50} (VEGFR2) | IC_{50} (PDGFRβ) | Source |
|---|---|---|---|
| BIBF 1120 | 13 nM | 59 nM | |
| 7-Fluoro derivative | Not reported | Not reported |
Applications in Pharmaceutical Research
Cancer Therapeutics
As a precursor to BIBF 1120, this compound is integral to developing therapies for:
Antimicrobial Agents
Structural analogues demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), though data specific to the fluoro derivative are pending .
Comparative Analysis with Halogenated Analogues
Table 3: Comparison of Halogenated Oxindole Derivatives
| Compound | Halogen | Molecular Weight | Key Application |
|---|---|---|---|
| 7-Fluoro-2-oxoindoline-4-carboxylic acid | F | 209.17 | Angiogenesis inhibition |
| 7-Bromo-2-oxoindoline-6-carboxylic acid | Br | 269.06 | Antimicrobial research |
| 7-Chloro-2-oxoindoline-6-carboxylic acid | Cl | 225.62 | Kinase inhibition |
The fluorine substituent offers superior electronegativity and van der Waals interactions compared to bromine or chlorine, enhancing target binding affinity .
Recent Advances and Future Directions
Recent patents (e.g., CN102924374B) emphasize green chemistry approaches for indoline synthesis, such as solvent-free reactions and catalytic fluorination . Future research may explore:
-
Proteolysis-targeting chimeras (PROTACs) using the compound as a warhead.
-
Combination therapies with immune checkpoint inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume